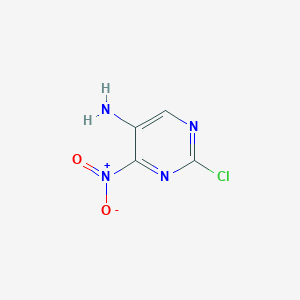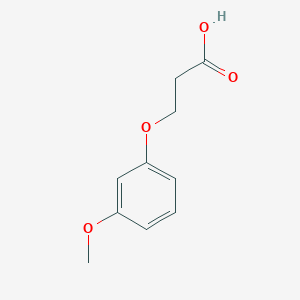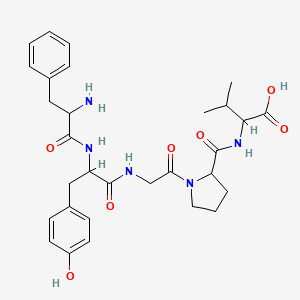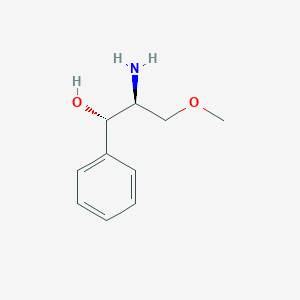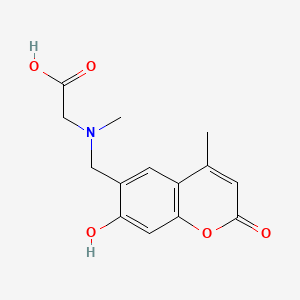
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime
Vue d'ensemble
Description
1,4-Benzodioxin-6-carboxaldehyde, also known as 7-Formyl-1,4-benzodioxane or 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, is a chemical compound with the molecular formula C9H8O3 . It is used as a building block in the synthesis of various compounds .
Synthesis Analysis
This compound is used as a building block in the synthesis of tetrahydroisoquinolinones and in the preparation of a benzofuran analog, a potential inhibitor of CAMP-specific phosphodiesterase type IV . It has also been used in the synthesis of (5Z)-5-(2,3-dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one . An efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B has been reported .Molecular Structure Analysis
The molecular structure of 1,4-Benzodioxin-6-carboxaldehyde is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime are not detailed in the search results, the compound is noted for its use as a building block in various syntheses .Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.1580 . It has a melting point of 52.0°C to 53.0°C, a boiling point of 105°C (20.0 hPa), and a flash point of 110°C .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
"1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime" serves as a precursor in the synthesis of a wide range of heterocyclic systems. These systems, often incorporating a chromone moiety, exhibit a broad spectrum of biological activities, including anti-mutagenicity, cytotoxicity, inhibition of thymidine phosphorylase, and anti-HIV activity (Sepay & Dey, 2014). The compound's chemical reactivity and versatility make it a valuable tool in the creation of biologically active heterocycles.
Role as Chemical Intermediate
This compound has been explored as an intermediate in the synthesis of monoterpenoid dioxinols, which show promising analgesic activity. The synthesis process involves a two-step approach, including Prins cyclization of isopulegol with benzaldehyde to tetrahydropyran, followed by a ring-rearrangement to dioxinol, showcasing the compound's utility in producing pharmacologically relevant molecules (Štekrová et al., 2017).
Biological Activity
The oxime derivatives of benzaldehyde, closely related to "this compound," have been investigated for their biological activities. Benzaldehyde O-alkyloximes derived from benzaldehydes were prepared and their biological activities were investigated, including the enhancement of phytotoxic activity by the introduction of a fluorine or bromine atom to the benzene ring. These compounds exhibited weak abscisic acid-like activity by inhibiting germination, root growth, and transpiration of higher plants, indicating the compound's potential application in agriculture (Yoshikawa & Doi, 1998).
Safety and Hazards
Propriétés
IUPAC Name |
(NE)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-10-6-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5-6,11H,3-4H2/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBKHWWMQAHAF-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)
